molecular formula C24H25N3O4S2 B11335910 N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11335910
M. Wt: 483.6 g/mol
InChI Key: NNGQLZUAONYWBL-UHFFFAOYSA-N
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Description

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a benzylcarbamoyl group, making it a unique structure with interesting chemical properties.

Properties

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H25N3O4S2/c28-23(19-12-14-27(15-13-19)33(30,31)22-11-6-16-32-22)26-21-10-5-4-9-20(21)24(29)25-17-18-7-2-1-3-8-18/h1-11,16,19H,12-15,17H2,(H,25,29)(H,26,28)

InChI Key

NNGQLZUAONYWBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Benzylcarbamoyl Group: The final step involves the reaction of the intermediate with benzyl isocyanate to form the benzylcarbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, thiophene-2-sulfonyl group, and benzylcarbamoyl group

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